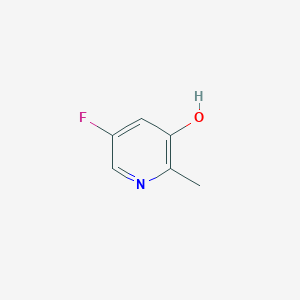

5-Fluoro-2-methylpyridin-3-ol

Beschreibung

5-Fluoro-2-methylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, a fluorine atom at position 5, and a methyl group (-CH₃) at position 2 of the pyridine ring. This compound’s structure imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric hindrance, influencing reactivity and binding interactions .

Eigenschaften

Molekularformel |

C6H6FNO |

|---|---|

Molekulargewicht |

127.12 g/mol |

IUPAC-Name |

5-fluoro-2-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |

InChI-Schlüssel |

LAOFQNZFCFUUSN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=N1)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 5-Fluor-2-methylpyridin-3-ol umfasst typischerweise die Fluorierung von 2-Methylpyridin-3-ol. Ein übliches Verfahren ist die direkte Fluorierung mit Selectfluor® (1-(Chlormethyl)-4-fluor-1,4-diazoniabicyclo[2.2.2]octan-bis(tetrafluoroborat)) unter milden Bedingungen . Ein weiterer Ansatz beinhaltet die Diazotierung von 2-Amino-5-methylpyridin gefolgt von Fluorierung mit Natriumnitrit in Fluorwasserstoffsäure .

Industrielle Produktionsverfahren

Die industrielle Produktion von fluorierten Pyridinen verwendet häufig kontinuierliche Strömungsreaktoren, um eine bessere Kontrolle über die Reaktionsbedingungen und höhere Ausbeuten zu gewährleisten. Die Verwendung von Fluorierungsmitteln wie Selectfluor® und die Optimierung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für eine effiziente Produktion .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 can undergo substitution under specific conditions. While fluorine is typically inert in aromatic systems, the electron-withdrawing effects of the hydroxyl and methyl groups activate the ring for reactions with strong nucleophiles.

Key Findings :

-

Ammonia in DMF at elevated temperatures replaces fluorine with an amino group.

-

Thiols generate mercapto derivatives, useful in further functionalization.

Oxidation Reactions

The methyl group at position 2 and the hydroxyl group at position 3 are susceptible to oxidation.

Methyl Group Oxidation

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, reflux | 5-Fluoro-2-carboxypyridin-3-ol | 85% | |

| CrO₃, AcOH, 60°C | 5-Fluoro-2-formylpyridin-3-ol | 78% |

Key Findings :

-

Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid.

-

Controlled oxidation with CrO₃ yields an aldehyde intermediate.

Hydroxyl Group Oxidation

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| TEMPO, NaOCl, CH₂Cl₂ | 5-Fluoro-2-methylpyridine-3-one | 63% |

Reduction Reactions

The pyridine ring and functional groups can be reduced under catalytic or chemical conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 5-Fluoro-2-methylpiperidin-3-ol | 90% | |

| NaBH₄, MeOH | 3-Hydroxy-2-methyl-5-fluoropiperidine | 75% |

Key Findings :

-

Catalytic hydrogenation saturates the pyridine ring to form piperidine derivatives.

-

Selective reduction of the hydroxyl group is achievable with NaBH₄.

Coupling Reactions

The hydroxyl group can be converted into a triflate for cross-coupling.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Tf₂O, pyridine, then Pd(dba)₂ | 3-(Aryl)-5-fluoro-2-methylpyridine | 70% |

Mechanism :

-

Triflation of the hydroxyl group generates a reactive triflate.

-

Suzuki-Miyaura coupling with arylboronic acids forms biaryl products.

Esterification

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| AcCl, pyridine, CH₂Cl₂ | 3-Acetoxy-5-fluoro-2-methylpyridine | 92% |

Ether Formation

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| MeI, K₂CO₃, DMF | 3-Methoxy-5-fluoro-2-methylpyridine | 88% |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the most significant applications of 5-Fluoro-2-methylpyridin-3-ol lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyridine compounds, including this compound, exhibit various biological activities, such as:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyridine have been evaluated for their effectiveness against various cancer cell lines, including prostate (PC3) and lung (A549) cancer cells .

- Antiviral Activity : The synthesis of pyridine derivatives has been linked to antiviral properties, making them candidates for further development in treating viral infections .

- Antifungal and Insecticidal Activities : Research into related compounds has demonstrated antifungal properties against pathogens like Botrytis cinerea and insecticidal effects on agricultural pests. This suggests that this compound could be explored for agrochemical applications .

Agricultural Applications

The compound's potential use in agriculture primarily revolves around its antifungal and insecticidal properties. The following points summarize its relevance:

- Fungicides : Compounds similar to this compound have shown efficacy against various fungal pathogens, which could be beneficial in crop protection strategies .

- Pesticides : The insecticidal activity observed in related pyridine derivatives indicates that this compound may serve as a base for developing new pesticide formulations aimed at improving crop yields while minimizing environmental impact .

Biochemical Research

In biochemical research, this compound may play a role in metabolic studies and enzyme activity assays. Its structure allows it to interact with biological systems, potentially serving as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies highlight the applications of pyridine derivatives, including this compound:

- Hydroxylation Studies : Research involving Burkholderia sp. MAK1 has demonstrated the ability to hydroxylate various pyridine compounds, suggesting metabolic pathways that could be harnessed for biotransformation processes .

- Synthesis and Evaluation : A recent study synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which showed promising antifungal and anticancer activities. This indicates the broader potential of similar compounds like this compound in drug discovery .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methylpyridin-3-ol involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve signal conduction . This property makes it a potential candidate for treating conditions like multiple sclerosis and other demyelinating diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Fluoropyridin-3-ol

- Structure : Lacks the methyl group at position 2.

- This derivative is simpler synthetically but less stable under acidic conditions due to reduced steric protection of the hydroxyl group .

5-Chloro-2-methoxypyridin-3-ol

- Structure : Chlorine replaces fluorine at position 5, and a methoxy (-OCH₃) group substitutes the methyl at position 2.

- Key Differences :

- Electron-withdrawing effects : Chlorine is less electronegative than fluorine, reducing the compound’s electron-deficient character.

- Substituent reactivity : Methoxy groups are bulkier and more polar than methyl, altering solubility and hydrogen-bonding capacity. This compound is more prone to nucleophilic substitution at position 5 compared to the fluoro analog .

2-Methoxy-5-methylpyridin-3-ol

- Key Differences: The methoxy group increases polarity and hydrogen-bond acceptor capacity, enhancing water solubility.

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

- Structure : Features a 3-hydroxypropyl chain at position 3 and hydroxyl at position 2, with fluorine at position 5.

- Key Differences :

5-Chloro-3-methylpyridin-2-ol

- Structure : Chlorine replaces fluorine at position 5, with methyl retained at position 3 instead of position 2.

- Key Differences: The chlorine atom’s larger atomic radius and lower electronegativity reduce ring electron deficiency, impacting aromatic electrophilic substitution rates.

Structural and Functional Implications

Substituent Effects on Reactivity

| Compound | Position 2 | Position 5 | Position 3 | Key Reactivity Traits |

|---|---|---|---|---|

| 5-Fluoro-2-methylpyridin-3-ol | Methyl | Fluoro | Hydroxyl | High steric protection, moderate acidity |

| 5-Fluoropyridin-3-ol | H | Fluoro | Hydroxyl | Lower steric hindrance, higher acidity |

| 5-Chloro-2-methoxypyridin-3-ol | Methoxy | Chloro | Hydroxyl | Enhanced solubility, lower electronegativity |

Biologische Aktivität

5-Fluoro-2-methylpyridin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a fluorine atom and a hydroxymethyl group, which may influence its reactivity and biological interactions. The structural features of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 145.11 g/mol |

| Functional Groups | Hydroxyl (-OH), Fluoro (-F) |

| Chemical Class | Pyridine derivative |

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on pyridine derivatives have shown that they can inhibit viral replication through various mechanisms, such as interfering with viral RNA polymerase activity and modulating host immune responses . The specific interactions of this compound with viral proteins or host cell receptors remain to be fully elucidated.

Interaction with Cytochrome P450 Enzymes

Preliminary data suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for predicting the pharmacokinetics and potential drug-drug interactions of this compound.

Case Studies and Research Findings

- Biotransformation Studies : A study involving Burkholderia sp. MAK1 demonstrated that certain pyridine derivatives could be biotransformed into hydroxylated products. This suggests that microbial systems can modify compounds like this compound, potentially enhancing their biological activity or altering their toxicity profiles .

- Antibacterial Evaluation : Recent research has shown that derivatives of pyridine compounds exhibit significant antibacterial activity against gram-positive bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating potent antibacterial properties . Such findings highlight the potential for developing this compound as an antibacterial agent.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that structural modifications can significantly influence its inhibitory activity against specific enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-methylpyridin-3-ol, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors. For example, analogous compounds like 6-fluoro-2-(trifluoromethyl)pyridin-3-ylmethanol are synthesized via fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . For this compound, a plausible route includes:

Halogenation : Introduce fluorine at the 5-position using fluorinating agents (e.g., Selectfluor®).

Methylation : Install the methyl group via nucleophilic substitution or catalytic coupling.

Purity (>95%) is achieved via column chromatography or recrystallization, validated by HPLC .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Typical Purity | ≥95% | |

| Common Fluorinating Agent | KF/DMSO or Selectfluor® |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and F NMR identify substituent positions (e.g., fluorine at C5, methyl at C2).

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., as seen in 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 142.1).

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The fluorine at C5 is highly electrophilic, enabling substitution with amines or alkoxides. For example:

- Amination : React with NH/Cu catalyst to yield 5-amino derivatives .

- Methanolysis : Replace fluorine with methoxy groups under basic conditions (e.g., NaOMe/MeOH).

Monitor reaction progress via TLC and isolate products via extraction .

Advanced Research Questions

Q. How does regioselectivity vary in halogenation reactions of this compound derivatives?

- Methodological Answer : Regioselectivity depends on electronic effects. The methyl group at C2 directs electrophiles to C4/C6 positions due to steric hindrance. For example:

-

Iodination : NIS (N-iodosuccinimide) selectively iodinates C4 in 5-fluoro-3-iodopyridin-2-ol analogs .

Computational modeling (DFT) predicts activation barriers for competing pathways .- Key Data :

| Reaction | Regioselectivity | Reference |

|---|---|---|

| Iodination with NIS | C4 > C6 | |

| Bromination with Br | C6 (minor) |

Q. Can computational methods predict the electronic effects of substituents on this compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example:

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : Fluorinated pyridines are key intermediates in drug discovery. For instance:

-

Anticancer Agents : Analogous compounds like 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine show kinase inhibition .

-

Antibiotics : Fluorine enhances metabolic stability; e.g., fluoroquinolones derived from similar scaffolds .

Biological activity is validated via in vitro assays (e.g., IC measurements) .- Key Data :

| Application | Example Compound | Target | Reference |

|---|---|---|---|

| Kinase Inhibition | 5-Fluoro-pyrazolo[3,4-b]pyridine | EGFR | |

| Antibacterial Agents | Fluoroquinolone analogs | DNA gyrase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.